molecular formula C9H15N3O2 B13016544 Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B13016544
M. Wt: 197.23 g/mol
InChI Key: JAMBHJDNRBBRNU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 2-bromo-3-aminopropanoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound features an indole ring instead of a pyrazole ring and has different biological activities.

    Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: Contains an imidazolidinone ring and is used in different chemical and biological applications.

Uniqueness

Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of the 3,5-dimethyl-1H-pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-6-4-7(2)12(11-6)5-8(10)9(13)14-3/h4,8H,5,10H2,1-3H3

InChI Key

JAMBHJDNRBBRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)OC)N)C

Origin of Product

United States

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